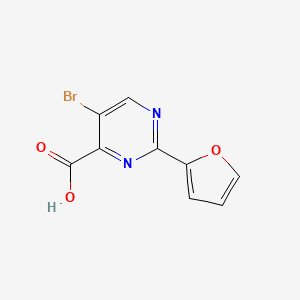

5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-4-11-8(6-2-1-3-15-6)12-7(5)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFJUZFDOWIVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid"

Executive Summary

This technical guide details the synthesis of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid , a critical heteroaromatic scaffold used in the development of kinase inhibitors (e.g., CK2, VEGFR) and adenosine receptor antagonists.[1]

While 5-bromo-pyrimidine-4-carboxylic acids are often sourced as methyl esters, the direct synthesis of the 2-(furan-2-yl) analog requires a de novo assembly strategy to avoid the poor regioselectivity associated with functionalizing a pre-formed pyrimidine core. This guide prioritizes the Mucobromic Acid Condensation route, a convergent protocol that establishes the pyrimidine ring, the C5-bromine, and the C4-carboxylic acid in a single step with high atom economy.[1]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule contains three distinct functionalities: a pyrimidine core, a labile furan ring at C2, and a carboxylic acid at C4 adjacent to a bromine at C5.[1]

Strategic Disconnection: Instead of attempting to brominate 2-(furan-2-yl)pyrimidine-4-carboxylic acid (which risks halogenating the electron-rich furan ring), we utilize a cyclocondensation approach.[1] The pyrimidine ring is constructed from two fragments:[1]

-

C2-N1-C6 Fragment: Provided by Furan-2-carboximidamide (the amidine of furoic acid).

-

C4-C5 Fragment: Provided by Mucobromic acid (3,4-dibromo-5-hydroxyfuran-2(5H)-one), which acts as a masked

-unsaturated dialdehyde equivalent.[1]

This route is preferred over Minisci radical alkylation or Pd-catalyzed carbonylation due to the sensitivity of the furan moiety to radical conditions and the high cost of Pd-catalysts.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.[1]

Part 2: Detailed Experimental Protocol

Phase A: Preparation of Furan-2-carboximidamide Hydrochloride

Note: If not commercially available, this amidine must be synthesized fresh via the Pinner reaction to ensure high yields in the subsequent step.

Reagents: Furan-2-carbonitrile, HCl (gas), Methanol, Ammonia (methanolic).[1]

-

Imidate Formation:

-

Dissolve furan-2-carbonitrile (1.0 eq) in anhydrous methanol (5 vol).

-

Cool to 0°C under

atmosphere. -

Bubble dry HCl gas through the solution for 2–3 hours until saturation.

-

Stir at 0°C for 24 hours. A white precipitate (imidate ester hydrochloride) may form.[1]

-

Concentrate in vacuo to remove excess HCl/MeOH.

-

-

Amidine Conversion:

-

Resuspend the residue in anhydrous methanol (3 vol).

-

Add 7N

in methanol (3.0 eq) dropwise at 0°C. -

Allow to warm to room temperature (RT) and stir for 16 hours.

-

Concentrate to dryness.[1] Recrystallize from EtOH/Et2O to obtain Furan-2-carboximidamide hydrochloride as a white hygroscopic solid.

-

Phase B: Condensation with Mucobromic Acid (The Core Step)

This protocol is adapted from standard mucobromic acid condensations (e.g., for 2-methyl or 2-tert-butyl analogs) but modified for the acid-sensitive furan ring.[1]

Table 1: Reaction Stoichiometry

| Reagent | Equiv.[1][2] | Role |

| Furan-2-carboximidamide HCl | 1.0 | Nucleophile (N-C-N donor) |

| Mucobromic Acid | 1.0 | Electrophile (C3-C4-C5 donor) |

| Sodium Ethoxide (NaOEt) | 2.2 | Base (21% wt in EtOH) |

| Ethanol (Anhydrous) | 10 vol | Solvent |

Step-by-Step Procedure:

-

Free Base Generation:

-

Charge a 3-neck round-bottom flask with Furan-2-carboximidamide HCl (1.0 eq) and anhydrous Ethanol (5 vol).

-

Add NaOEt solution (1.1 eq) dropwise at RT. Stir for 15 min. (Note: Some NaCl will precipitate).[1]

-

-

Addition of Electrophile:

-

In a separate vessel, dissolve Mucobromic Acid (1.0 eq) in Ethanol (5 vol).

-

Add the Mucobromic Acid solution dropwise to the amidine mixture over 30 minutes.

-

Critical Control Point: Maintain internal temperature < 30°C during addition to prevent polymerization of mucobromic acid.[1]

-

-

Cyclization:

-

Add the second portion of NaOEt (1.1 eq) dropwise.

-

Heat the reaction mixture to 50°C for 4–6 hours.

-

Monitoring: Monitor by LC-MS for the appearance of the product mass (M+H = ~271/273 for Br isotopes).[1]

-

-

Workup & Isolation:

-

Cool the mixture to 0°C.

-

Filter off the inorganic salts (NaCl/NaBr).

-

Concentrate the filtrate to ~20% volume.

-

Acidification: Dilute with water (5 vol) and slowly acidify to pH 2–3 using 2M HCl.

-

Caution: Do not use concentrated HCl or heat during acidification, as the furan ring is prone to hydrolytic ring opening (forming diketones) under harsh acidic conditions.[1]

-

Stir at 0°C for 1 hour. The product should precipitate as a beige/tan solid.

-

Filter, wash with cold water (2x) and cold pentane (1x) to remove furan byproducts.[1]

-

Dry under high vacuum at 40°C.

-

Figure 2: Process flow for the condensation reaction.

Part 3: Analytical Characterization

The product must be validated to ensure the furan ring remained intact and the bromine is positioned correctly at C5.

-

1H NMR (DMSO-d6, 400 MHz):

-

LC-MS (ESI+):

-

Calculated Mass: 268.96 (for

). -

Observed: Doublet peaks at m/z 271 and 273

(1:1 ratio indicating one Br atom).[1]

-

-

Appearance:

-

Typically a tan to light brown powder. Dark brown/black color indicates furan decomposition.[1]

-

Part 4: Troubleshooting & Optimization (Expertise & Experience)

1. Regioselectivity Issues: If the reaction yields the wrong isomer (e.g., 5-bromo-pyrimidine-2-carboxylic acid derivative), check the quality of the mucobromic acid. The open-chain tautomer dictates the regiochemistry. The reaction is generally highly regioselective for the 4-COOH isomer because the amidine nitrogen attacks the aldehyde carbon (C2 of mucobromic acid) first.[1]

2. Furan Decomposition: The furan ring is acid-labile.

-

Fix: Ensure the acidification step is performed strictly at 0°C. Do not let the pH drop below 2.[1]0. If the product does not precipitate cleanly, extract with Ethyl Acetate/THF (3:[1]1) instead of forcing precipitation with excess acid.[1]

3. Purification:

If the crude solid contains unreacted mucobromic acid, wash the solid with saturated aqueous Sodium Bicarbonate (

References

-

Vertex Pharmaceuticals Inc. (2007).[1] Synthesis of 5-Bromo-2-methylpyrimidine-4-carboxylic acid. ChemicalBook.

-

UCLA Chemistry & Biochemistry. (2010). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (Discussion on the limitations of the mucobromic acid patent procedure).

-

Organic Syntheses. (2013).[1][2] Palladium-Catalyzed Carbonylation of 5-Bromopyrimidine. Org. Synth. 2013, 90, 316-326.[1][2] [1][2]

-

Bentham Science. (2015).[1] Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials.[1][7][8] Current Organic Chemistry.

-

National Institutes of Health (NIH). (2018).[1] Diversity‐Oriented Synthesis of Furan‐2‐Carboxamides. PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 5. 5-broMo-2-tert-butyl-pyriMidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, pyrimidine-carboxylic acids are of significant interest due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. This guide focuses on the definitive structural elucidation of a specific member of this class: 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid .

The unambiguous confirmation of a molecule's structure and purity is the bedrock of all subsequent scientific investigation. Without it, biological data is meaningless, and material properties are irreproducible. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) represent the gold standard for this task. They are powerful, complementary techniques, with NMR providing a detailed map of the atomic connectivity and MS delivering a precise measurement of the molecular weight and elemental composition.

This document serves as a comprehensive, field-proven guide for researchers and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring that the described protocols are not just procedures to be followed, but systems to be understood. Herein, we provide the theoretical grounding and practical, step-by-step protocols for the complete NMR and MS characterization of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, establishing a self-validating framework for its analysis.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unparalleled in its ability to provide a high-resolution view of a molecule's carbon-hydrogen framework. By probing the magnetic properties of atomic nuclei, we can deduce the chemical environment, proximity, and connectivity of atoms.

Foundational Principles & Spectral Prediction

For 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, we are primarily interested in ¹H (proton) and ¹³C NMR.

-

¹H NMR: This technique maps the environments of all hydrogen atoms. The key parameters are:

-

Chemical Shift (δ): Measured in parts per million (ppm), this indicates the electronic environment of a proton. Protons on aromatic rings like pyrimidine and furan are "deshielded" and appear at higher ppm values (downfield) compared to aliphatic protons.

-

Multiplicity: This describes the splitting of a signal due to neighboring protons (spin-spin coupling) and reveals which protons are adjacent to one another (e.g., singlet, doublet, triplet).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

-

¹³C NMR: This technique detects the carbon atoms in the molecule. While the natural abundance of the ¹³C isotope is low (1.1%), modern spectrometers can readily obtain high-quality spectra.[1] Typically, each unique carbon atom produces a single peak, providing a direct count of the non-equivalent carbons in the structure.[1]

Predicted Spectroscopic Data

Based on known chemical shifts for furan, pyrimidine, and related heterocyclic systems, we can predict the expected NMR data for the target molecule.[2][3][4]

Table 1: Predicted ¹H and ¹³C NMR Data for 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid in DMSO-d₆

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine-H6 | ~9.10 | Singlet (s) | 1H | ~160 |

| Furan-H5' | ~8.00 | Doublet (d) | 1H | ~148 |

| Furan-H3' | ~7.50 | Doublet (d) | 1H | ~118 |

| Furan-H4' | ~6.80 | Doublet of doublets (dd) | 1H | ~113 |

| COOH | >13.0 (broad) | Singlet (s) | 1H | ~165 |

| Pyrimidine-C2 | - | - | - | ~158 |

| Pyrimidine-C4 | - | - | - | ~164 |

| Pyrimidine-C5 | - | - | - | ~115 |

| Furan-C2' | - | - | - | ~150 |

Experimental Protocol: High-Field NMR

This protocol outlines a robust method for acquiring high-quality ¹H and ¹³C NMR spectra.

1.2.1. Sample Preparation

-

Weigh approximately 15-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.[5][6]

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

-

Senior Application Scientist's Note: DMSO-d₆ is the solvent of choice for two critical reasons. First, its high polarity is likely to fully dissolve the polar carboxylic acid. Second, and more importantly, it allows for the observation of the exchangeable carboxylic acid proton (COOH), which would typically exchange with deuterium and disappear in solvents like D₂O or CD₃OD.

-

-

Vortex the vial until the sample is fully dissolved. The solution should be clear and transparent.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7] This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral quality.

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.[8]

1.2.2. Instrument Parameters

Table 2: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)

| Parameter | ¹H Acquisition | ¹³C Acquisition |

| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) |

| Spectral Width | 0 - 16 ppm | 0 - 220 ppm |

| Acquisition Time | ~3 seconds | ~1.5 seconds |

| Relaxation Delay (d1) | 2 seconds | 2 seconds |

| Number of Scans | 16 | 1024 or more |

-

Senior Application Scientist's Note: The number of scans for ¹³C is significantly higher due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, which results in a much lower intrinsic sensitivity compared to ¹H.[7] A proton-decoupled experiment is used to simplify the ¹³C spectrum, causing each unique carbon to appear as a single line by removing the coupling to attached protons.

NMR Data Interpretation Workflow

The following diagram illustrates the logical flow for analyzing the resulting NMR data to confirm the molecular structure.

Caption: Workflow for NMR Data Acquisition and Interpretation.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. For a molecule containing bromine, MS offers a particularly definitive diagnostic signature.

Foundational Principles & Spectral Prediction

We will employ Electrospray Ionization (ESI), a soft ionization technique that is ideal for polar molecules like carboxylic acids, as it typically keeps the molecule intact.[9][10]

-

Ionization Mode: ESI can be run in positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as the acidic proton is easily lost, forming a stable [M-H]⁻ ion.[11]

-

High-Resolution MS (HRMS): HRMS instruments can measure the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of an unambiguous elemental formula.

-

The Bromine Isotope Pattern: This is the most critical diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[12][13] Consequently, any molecule containing a single bromine atom will exhibit two peaks in its mass spectrum: a molecular ion peak (M) and an "M+2" peak, separated by 2 m/z units and having a relative intensity ratio of approximately 1:1.[14][15][16] The observation of this pattern is unequivocal proof of the presence of one bromine atom.[13]

Predicted Mass Spectrum Data

-

Molecular Formula: C₉H₅BrN₂O₃

-

Monoisotopic Mass (for ⁷⁹Br): 267.9538 Da

-

Monoisotopic Mass (for ⁸¹Br): 269.9517 Da

-

Expected Ion (Negative ESI): [M-H]⁻

-

Expected m/z Peaks: A peak at ~266.9465 (from the ⁷⁹Br isotopologue) and a peak at ~268.9445 (from the ⁸¹Br isotopologue) with a ~1:1 intensity ratio.

Experimental Protocol: ESI-HRMS

This protocol is designed for a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

2.2.1. Sample Preparation

-

Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.

-

Create a dilute working solution for injection by diluting the stock solution 100-fold (to ~10 µg/mL) with the same solvent.

-

Senior Application Scientist's Note: Overly concentrated samples can cause signal suppression and detector saturation in ESI-MS. It is always better to start with a dilute sample and increase the concentration if necessary.

-

-

Transfer the working solution to an appropriate autosampler vial.

2.2.2. Instrument Parameters

Table 3: Recommended ESI-HRMS Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Negative ESI |

| Mass Range | 100 - 500 m/z |

| Capillary Voltage | 2.5 - 3.5 kV |

| Drying Gas (N₂) Flow | 8 - 12 L/min |

| Drying Gas Temp. | 300 - 350 °C |

| Analyzer Mode | High Resolution (>10,000) |

-

Senior Application Scientist's Note: While direct infusion is possible, coupling the MS to a simple LC method (e.g., a short C18 column with a water/acetonitrile gradient) can help separate the analyte from potential salts or non-ionizable impurities, leading to a cleaner spectrum and more reliable data.

MS Data Interpretation Workflow

The following diagram outlines the process for analyzing the high-resolution mass spectrum.

Caption: Workflow for Mass Spectrometry Data Acquisition and Interpretation.

Section 3: Synergistic Data Analysis & Structural Confirmation

Neither NMR nor MS alone can provide absolute structural proof. However, when used in concert, they form a self-validating system for unambiguous structure confirmation.

-

MS Provides the Formula: HRMS confirms the elemental formula is C₉H₅BrN₂O₃ and validates the presence of a single bromine atom through the characteristic 1:1 isotopic pattern.[17]

-

NMR Provides the Connectivity: ¹H and ¹³C NMR confirm the presence of the correct number of protons and carbons. More importantly, the chemical shifts and coupling patterns verify the specific arrangement of the furan and pyrimidine rings and the relative positions of the bromine and carboxylic acid substituents.

The predicted NMR data is consistent with only one possible isomer of the formula C₉H₅BrN₂O₃. When the experimental NMR and MS data match these predictions, the structure of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is confirmed with a high degree of scientific certainty.

Conclusion

The structural characterization of novel chemical entities is a foundational requirement for all further research. This guide has detailed a robust, logic-driven approach for the analysis of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid using the cornerstone techniques of NMR and mass spectrometry. By understanding the principles behind the methods and adhering to meticulous experimental protocols, researchers can generate high-quality, reproducible data. The synergistic use of HRMS to confirm the elemental formula and the iconic bromine isotopic pattern, combined with the detailed connectivity map from ¹H and ¹³C NMR, provides an unassailable confirmation of the molecular structure, enabling and validating all subsequent studies.

References

-

Shibata, A., et al. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. PubMed. Available at: [Link]

-

Cole, R. B., & Zhu, J. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed. Available at: [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Available at: [Link]

-

Emmons, M. B., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Eschler, S. A., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Available at: [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Zwiener, C., & Glauner, T. (2007). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available at: [Link]

-

University of Notre Dame. (2023). Small molecule NMR sample preparation. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]

-

Save My Exams. (2025). The M+1 & M+2 Peaks. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Available at: [Link]

-

University of Ottawa. (n.d.). Sample preparation. Available at: [Link]

-

ResearchGate. (2024). (PDF) Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). ms isotopes: Br and Cl. Available at: [Link]

-

Holdsworth, D. K. (1976). Mass spectra of organic compounds containing bromine and chlorine. ACS Publications. Available at: [Link]

-

University College London. (n.d.). Sample Preparation. Available at: [Link]

-

Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

Battistin, F., et al. (2015). 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes. Dalton Transactions. Available at: [Link]

-

ResearchGate. (n.d.). The molecular structure of pyrimidine (a), its corresponding 13 C and.... Available at: [Link]

-

ResearchGate. (n.d.). Expanded 1 H NMR spectrum of LENR indicating furan and diol chemical shifts. Available at: [Link]

-

All In Chemistry. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 5a. Available at: [Link]

-

Gregory, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

RSC Publishing. (2015). 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes. Available at: [Link]

-

PubChem. (n.d.). Pyrimidine-5-carboxylic acid. Available at: [Link]

-

Wolter, A., et al. (2020). Aromatic 19F–13C TROSY—[19F, 13C]‐Pyrimidine Labeling for NMR Spectroscopy of RNA. NIH National Library of Medicine. Available at: [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyrimidine-4-carboxylic acid. Available at: [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 3. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. mun.ca [mun.ca]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ms isotopes: Br and Cl [employees.csbsju.edu]

- 17. savemyexams.com [savemyexams.com]

Spectroscopic Analysis of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid: A Multi-technique Approach to Structural Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the spectroscopic characterization of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid. This molecule, possessing a unique combination of a halogenated pyrimidine, a furan moiety, and a carboxylic acid, presents distinct features across various analytical techniques. Its structural confirmation is paramount for its application in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties.

This document is structured not as a rigid template, but as a logical workflow that mirrors the process of structural elucidation. We will delve into Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. For each technique, we will explore the underlying principles, provide robust experimental protocols, and interpret the anticipated data, grounding our analysis in both theoretical knowledge and comparative data from structurally related compounds.

Molecular Structure and Analytical Overview

The target molecule, 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, is a heterocyclic compound with significant potential as a building block in drug discovery. The electron-withdrawing nature of the bromine atom and the pyrimidine ring, combined with the aromatic furan and the reactive carboxylic acid group, makes a thorough spectroscopic analysis essential for confirming its identity and purity.

Caption: Molecular structure of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively solubilizes the carboxylic acid and ensures the acidic proton of the COOH group is observable.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required for a good signal-to-noise ratio.

The proton NMR spectrum is expected to show five distinct signals in the aromatic/vinylic region and one broad signal for the carboxylic acid proton.

Caption: Predicted ¹H NMR chemical shift assignments.

-

Causality: The deshielding of the pyrimidine and furan protons is due to the electronegativity of the nitrogen and oxygen atoms and the anisotropic effects of the aromatic ring currents. The H-6 proton of the pyrimidine is expected to be the most downfield aromatic proton due to the cumulative electron-withdrawing effects of the two nitrogen atoms and the adjacent bromine. Data for similar compounds like 5-bromo-2-methylpyrimidine-4-carboxylic acid show this proton at δ 9.03 ppm[1], and the 2-furan substituent will likely shift this further downfield.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| > 13.0 | Broad Singlet | - | 1H, COOH |

| ~ 9.2 | Singlet | - | 1H, Pyrimidine H-6 |

| ~ 8.0 | Doublet | ~1.8 | 1H, Furan H-5' |

| ~ 7.5 | Doublet | ~3.6 | 1H, Furan H-3' |

| ~ 6.8 | Doublet of Doublets | ~3.6, ~1.8 | 1H, Furan H-4' |

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms, confirming the molecular backbone.

-

Causality: The chemical shifts are dictated by the local electronic environment. The carbonyl carbon of the carboxylic acid is highly deshielded. Carbons directly attached to heteroatoms (N, O, Br) are also significantly shifted. For instance, C-2 and C-4 of the pyrimidine ring are deshielded by the adjacent nitrogen atoms.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 165 | C=O | Carboxylic acid carbonyl. |

| ~ 160 | Pyrimidine C-4 | Attached to N and adjacent to COOH. |

| ~ 158 | Pyrimidine C-2 | Attached to two N atoms and the furan ring. |

| ~ 155 | Pyrimidine C-6 | Aromatic CH in an electron-poor ring. |

| ~ 148 | Furan C-5' | Deshielded by adjacent oxygen. |

| ~ 146 | Furan C-2' | Point of attachment to pyrimidine. |

| ~ 122 | Furan C-3' | Aromatic CH. |

| ~ 115 | Furan C-4' | Aromatic CH. |

| ~ 110 | Pyrimidine C-5 | Attached to bromine (C-Br bond). |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound.

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap for accurate mass measurement.

-

Ionization: Electrospray ionization (ESI) is the preferred method due to the polarity of the carboxylic acid group.

-

Mode: Acquire spectra in both positive (ESI+) and negative (ESI-) ion modes. The negative mode is often more sensitive for carboxylic acids, detecting the [M-H]⁻ ion.

-

Analysis: Determine the m/z of the molecular ion and compare it to the theoretical exact mass. Analyze the isotopic pattern and study the fragmentation (MS/MS) to further confirm the structure.

-

Molecular Formula: C₁₀H₅BrN₄O₃

-

Theoretical Exact Mass: 295.9560 u (for ⁷⁹Br) and 297.9540 u (for ⁸¹Br).

-

Isotopic Pattern: A hallmark of a monobrominated compound is the presence of two peaks of nearly equal intensity (100:97.5 ratio) separated by 2 Da, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a critical self-validating feature.

-

Fragmentation: The molecule is expected to fragment in a predictable manner. Key fragmentation pathways include the loss of CO₂ and cleavage at the furan-pyrimidine bond.

Caption: Proposed ESI⁻ fragmentation pathway.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI⁻)

| m/z (Theoretical) | Ion Formula | Description |

|---|---|---|

| 294.9482 / 296.9461 | [C₁₀H₄BrN₄O₃]⁻ | Molecular Ion ([M-H]⁻) with ⁷⁹Br / ⁸¹Br |

| 250.9593 / 252.9572 | [C₉H₄BrN₄O]⁻ | Loss of CO₂ from molecular ion |

| 171.9403 / 173.9382 | [C₄HBrN₂]⁻ | Bromopyrimidine fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

-

Sample Preparation: The spectrum can be acquired directly from the solid powder using an Attenuated Total Reflectance (ATR) accessory, which is non-destructive and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic rings.

-

Causality: Specific bonds vibrate at characteristic frequencies. The O-H bond in the carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad absorption band.[2] The C=O bond is strong and polar, leading to an intense, sharp absorption. The various C=C and C=N bonds of the aromatic rings give rise to a series of absorptions in the 1600-1400 cm⁻¹ region.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

|---|---|---|---|

| 3300 - 2500 | Strong, Very Broad | O-H | Stretch (Carboxylic Acid Dimer)[2] |

| ~ 3100 | Medium-Weak | C-H | Aromatic Stretch[3] |

| ~ 1720 | Strong, Sharp | C=O | Stretch (Carboxylic Acid)[4] |

| 1600 - 1450 | Medium-Strong | C=N, C=C | Ring Stretching (Pyrimidine, Furan) |

| ~ 1300 | Medium | C-O | Stretch (Furan, Carboxylic Acid) |

| < 700 | Medium | C-Br | Stretch |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the range of 1-10 µg/mL.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the spectrum from approximately 200 to 400 nm.

-

Causality: The conjugated system, which extends across the furan and pyrimidine rings, constitutes a significant chromophore. Electronic transitions (π → π*) within this system are expected to absorb UV radiation strongly. The extended conjugation suggests that the wavelength of maximum absorbance (λmax) will be significantly higher than that of isolated furan or pyrimidine rings.[5] The presence of auxochromes like the bromine atom and the oxygen of the furan can also influence the position and intensity of the absorption bands.

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

| λmax (nm) | Description |

|---|

| ~ 280 - 320 | A strong absorption band corresponding to the π → π* transition of the conjugated heterocyclic system. |

Conclusion

The structural elucidation of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is achieved through a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. High-resolution mass spectrometry confirms the elemental composition and molecular weight, with the bromine isotopic pattern serving as an unmistakable signature. FT-IR spectroscopy validates the presence of key functional groups, particularly the carboxylic acid. Finally, UV-Vis spectroscopy confirms the conjugated electronic nature of the molecule. Together, these methods provide a comprehensive and self-validating dataset that unequivocally confirms the structure and purity of the title compound, a critical step for its advancement in research and development.

References

-

PubChem. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Bromo-2-methylpyrimidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. [Link]

-

Gavilan College. INFRARED SPECTROSCOPY (IR). [Link]

-

Lin, Y.-M., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 16(6), 4854-4867. MDPI. [Link]

-

Singh, V., et al. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 1(4), 84-88. [Link]

-

Koplík, R. Ultraviolet and visible spectrometry. University of Chemistry and Technology, Prague. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

SIELC Technologies. UV-Vis Spectrum of 2-Furancarboxylic Acid. [Link]

Sources

Technical Guide: Biological Potency & Therapeutic Applications of Pyrimidine-Furan Conjugates

Executive Summary: The Scaffold Fusion Strategy

In modern medicinal chemistry, the fusion of pyrimidine and furan pharmacophores represents a high-value strategy for overcoming multidrug resistance (MDR) and targeting cryptic pockets in kinase enzymes. Pyrimidines, ubiquitous in biological systems (cytosine, thymine, uracil), serve as privileged scaffolds for hydrogen-bonding interactions within the ATP-binding sites of enzymes. Furan moieties contribute unique electronic properties (aromaticity, H-bond acceptance) and lipophilicity, often acting as bioisosteres for phenyl rings to improve metabolic stability and membrane permeability.

This guide analyzes the furo[2,3-d]pyrimidine system and related non-fused conjugates, detailing their mechanistic dominance in oncology (PI3K/AKT/mTOR pathway inhibition) and antimicrobial applications (DNA gyrase targeting).

Structural Rationale & Pharmacophore Design

The synergy between pyrimidine and furan is not merely additive; it creates a scaffold that mimics the purine core of adenosine triphosphate (ATP), making it an exceptional template for competitive kinase inhibition .

The Furo[2,3-d]pyrimidine Advantage

Unlike flexible conjugates, the fused furo[2,3-d]pyrimidine system locks the pharmacophore into a planar conformation, reducing the entropic penalty upon binding to the enzyme active site.

-

N1 & N3 (Pyrimidine): Act as hydrogen bond acceptors/donors to the "hinge region" of kinases (e.g., Glu, Met residues).

-

Furan Oxygen: Provides an additional dipole interaction and modulates the electron density of the pyrimidine ring.

-

C4/C5/C6 Substitutions: Critical vectors for exploring the hydrophobic pockets (Selectivity Pocket) of the target protein.

Therapeutic Focus: Anticancer Mechanisms

The most advanced application of pyrimidine-furan conjugates is in the inhibition of the PI3K/AKT/mTOR signaling pathway , a cascade frequently dysregulated in breast (MCF-7) and lung (A549) cancers.

Dual PI3K/AKT Inhibition

Recent studies demonstrate that furo[2,3-d]pyrimidines can act as dual inhibitors. For instance, derivatives substituted with 1,3,4-thiadiazole or specific aryl-hydrazones at the C-4 position have shown IC50 values in the nanomolar range against PI3K

Mechanism of Action:

-

ATP Competition: The scaffold occupies the ATP-binding pocket of the p110

subunit of PI3K. -

Allosteric Modulation: Hydrophobic substituents on the furan ring extend into the non-conserved regions, preventing the phosphorylation of PIP2 to PIP3.

-

Apoptosis Induction: Blockade of AKT phosphorylation leads to the activation of Caspase-3/7 and cell cycle arrest at the G0/G1 phase.

Visualization: PI3K/AKT Inhibition Pathway

The following diagram illustrates the intervention points of pyrimidine-furan conjugates within the oncogenic signaling cascade.

Figure 1: Mechanism of Action showing dual inhibition of PI3K and AKT by furo[2,3-d]pyrimidine scaffolds, leading to apoptosis restoration.

Structure-Activity Relationship (SAR) Analysis

To optimize biological activity, specific substitution patterns are required. The table below summarizes key SAR findings for anticancer potency.

| Position | Substitution Type | Effect on Activity | Mechanistic Insight |

| C-4 (Pyrimidine) | Hydrazine / Hydrazone | Significant Increase | Provides H-bond donors for interaction with Asp/Glu residues in the kinase hinge. |

| C-5/C-6 (Furan) | Thienyl / Phenyl | Increase | Enhances lipophilic interaction with the hydrophobic pocket (Gatekeeper residues). |

| C-5/C-6 (Furan) | Methyl / Alkyl | Moderate | Improves solubility but may reduce potency compared to aromatic rings. |

| Linker | Urea / Thiourea | Variable | Rigid linkers often perform better than flexible alkyl chains due to entropy conservation. |

SAR Visualization

Figure 2: SAR map highlighting critical regions for modification to enhance kinase inhibitory potential.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Furo[2,3-d]pyrimidine Core

Objective: Synthesize the scaffold via the Gewald reaction or cyclization of

Reagents:

-

Precursor: 2-aminofuran-3-carbonitrile or ethyl 2-aminofuran-3-carboxylate.

-

Reagent: Formamide (for cyclization) or Isothiocyanates.

-

Catalyst: Sodium Ethoxide (NaOEt) or catalytic H2SO4.

Workflow:

-

Activation: Dissolve 2-aminofuran-3-carbonitrile (1.0 eq) in Formamide (10 mL/g).

-

Cyclization: Reflux at 180°C for 4–6 hours. Control Point: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Disappearance of the nitrile peak in IR (~2200 cm⁻¹) confirms reaction progress.

-

Isolation: Pour reaction mixture into crushed ice. The precipitate is the crude furo[2,3-d]pyrimidine.

-

Purification: Recrystallize from Ethanol/DMF.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC50 of the conjugate against PI3K

Validation Criteria:

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

-

Positive Control: Wortmannin or PI-103 (Known PI3K inhibitors).

-

Negative Control: DMSO (Vehicle) only.

Steps:

-

Preparation: Prepare 384-well plates with 10

L of kinase buffer (50 mM HEPES, pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). -

Enzyme Addition: Add purified recombinant PI3K

(human) to wells. -

Compound Dosing: Add test compounds (dissolved in DMSO) in a 10-point serial dilution (e.g., 10

M to 0.1 nM). -

Substrate Initiation: Add PIP2 substrate and ATP (at

concentration). -

Detection: Use a competitive antibody binding FRET detection system (e.g., HTRF®). The antibody binds to the phosphorylated product (PIP3).

-

Data Analysis: Plot Log[Concentration] vs. % Inhibition. Fit using non-linear regression (Sigmoidal dose-response).

Antimicrobial Applications

Beyond cancer, pyrimidine-furan conjugates function as DNA Gyrase B inhibitors in bacteria. The furan ring fits into the hydrophobic pocket of the ATPase domain of GyrB, while the pyrimidine ring mimics the adenine of ATP.

-

Key Finding: Compounds with a thiazolidinone linker between the pyrimidine and furan rings show enhanced activity against E. coli and S. aureus (MIC < 12.5

g/mL). -

Mechanism: Stabilization of the DNA-gyrase cleavable complex, leading to accumulation of double-strand DNA breaks.

Future Outlook & Challenges

-

Solubility: Many highly active conjugates suffer from poor aqueous solubility due to the planar, lipophilic nature of the fused rings. Solution: Incorporation of morpholine or piperazine solubilizing tails at the C-2 position.

-

Selectivity: Distinguishing between homologous kinases (e.g., PI3K isoforms

) remains a challenge. Solution: Co-crystallography studies to exploit minor amino acid differences in the ATP cleft.

References

-

Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Source: RSC Advances / PubMed Central URL:[Link]

-

Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules. Source: Indian Journal of Chemistry (IJC) URL:[Link]

-

Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: Frontiers in Pharmacology URL:[Link]

"literature review of substituted 2-(furan-2-yl)pyrimidine compounds"

Architecture, Synthesis, and Medicinal Chemistry of a High-Potency Scaffold

Executive Summary: The "Double-Edged" Scaffold

The 2-(furan-2-yl)pyrimidine moiety represents a privileged yet complex scaffold in modern drug discovery. Structurally, it combines the electron-deficient pyrimidine ring with the electron-rich, five-membered furan heterocycle. This unique electronic push-pull system creates distinct dipole moments and hydrogen-bonding capabilities, making it a potent pharmacophore for targets ranging from Adenosine A2A receptors (CNS disorders) to Tyrosine Kinases (Oncology).

However, this scaffold presents a critical medicinal chemistry challenge: Metabolic Liability . The furan ring is a known structural alert, susceptible to bioactivation by Cytochrome P450 enzymes into reactive dicarbonyl species.[1] This guide provides a comprehensive technical analysis of the scaffold, detailing the synthetic strategies to construct it, the Structure-Activity Relationships (SAR) that drive its potency, and the molecular design tactics required to mitigate its metabolic risks.

Structural Architecture & Electronic Properties

The core structure consists of a pyrimidine ring substituted at the C2 position with a furan-2-yl group.

-

Pyrimidine (The Acceptor): Acts as a hydrogen bond acceptor (N1/N3) and a template for pi-stacking interactions (e.g., in the ATP-binding pocket of kinases).

-

Furan (The Donor/Spacer): Acts as a bioisostere for phenyl or pyridine but with significantly different electronic properties. It is smaller (lower steric bulk), more polarizable, and serves as a hydrogen bond acceptor via the ether oxygen.

Key Design Advantage: The C2-furan attachment holds the biaryl system in a relatively planar conformation due to the "heteroatom effect" and reduced steric clash compared to a 2-phenyl substituent, facilitating intercalation into narrow receptor clefts (e.g., A2A receptor active site).

Synthetic Architectures

Constructing the 2-(furan-2-yl)pyrimidine core requires choosing between de novo ring formation (Pinner) or modular coupling (Suzuki).

Method A: The Pinner Synthesis (De Novo Construction)

This is the classical and most scalable route, ideal for generating the core scaffold when the furan moiety is part of the starting material.

-

Mechanism: Condensation of furan-2-carboxamidine with 1,3-dicarbonyl equivalents (e.g.,

-keto esters, malonaldehyde, or chalcones). -

Advantage: High atom economy; avoids transition metal catalysts.

-

Limitation: Requires synthesis of the specific amidine precursor.

Method B: Modular Cross-Coupling (Suzuki-Miyaura)

Preferred for late-stage diversification in lead optimization.

-

Mechanism: Pd-catalyzed coupling of 2-chloropyrimidine (or 2-bromopyrimidine) with furan-2-boronic acid .

-

Advantage: Allows rapid library generation by varying the pyrimidine core substituents before adding the furan.

Visualization: Synthetic Workflows

Caption: Comparison of De Novo (Pinner) vs. Modular (Suzuki) synthetic routes for the scaffold.

Medicinal Chemistry & SAR

The biological activity of this scaffold is heavily dependent on the substitution pattern at the C4 and C6 positions of the pyrimidine ring.

Adenosine Receptor Antagonists (A2A)

The 2-(furan-2-yl)pyrimidine motif is a critical component in the Preladenant class of A2A antagonists (used in Parkinson’s and Immuno-oncology).

-

Mechanism: The furan ring occupies a specific hydrophobic pocket in the A2A receptor, providing selectivity over A1 receptors.

-

SAR Insight: The furan oxygen often engages in weak H-bonding or dipole interactions that a phenyl ring cannot replicate.

-

Key Compound: Preladenant (SCH 420814) and its metabolites (e.g., M9) utilize this core.

Kinase Inhibition (EGFR / VEGFR)

In oncology, 4,6-disubstituted 2-(furan-2-yl)pyrimidines act as ATP-competitive inhibitors.

-

C4-Position: Typically substituted with an amine-linked aryl group (e.g., aniline) to form the "hinge binder" hydrogen bonds.

-

C2-Furan: Extends into the solvent-exposed region or a hydrophobic back-pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

Visualization: SAR Map

Caption: Structure-Activity Relationship (SAR) map defining the functional roles of scaffold positions.

The Metabolic Challenge: Bioactivation

This is the most critical section for drug developers. The furan ring is not metabolically inert.

The Mechanism of Toxicity

Furan rings are oxidized by Cytochrome P450 2E1 (CYP2E1) .[2] This oxidation does not typically yield a stable phenol (as with benzene) but opens the ring to form a highly reactive unsaturated dicarbonyl: cis-2-butene-1,4-dial (BDA) .

-

Consequence: BDA is a potent electrophile that alkylates proteins (cysteine/lysine residues) and DNA, leading to hepatotoxicity and potential carcinogenicity.[2]

Mitigation Strategies

-

Substitution: Adding a methyl group or electron-withdrawing group (EWG) to the furan ring (e.g., 5-methylfuran-2-yl) can sterically hinder CYP approach or electronically deactivate the ring toward oxidation.

-

Rapid Clearance: Designing the molecule (via the C4/C6 tails) to be cleared via Phase II conjugation (glucuronidation) faster than CYP2E1 can oxidize the furan.

-

Bioisosterism: If toxicity is unmanageable, replacing furan with thiophene (sulfur analog) or oxazole is the standard medicinal chemistry pivot.

Visualization: Metabolic Activation Pathway

Caption: Bioactivation pathway of the furan ring to the reactive metabolite BDA and detoxification via GSH.[1][2][3]

Experimental Protocol: Pinner Synthesis of a Prototype

Objective: Synthesis of 4,6-dimethyl-2-(furan-2-yl)pyrimidine. Rationale: This protocol demonstrates the de novo construction efficiency using the Pinner method.

Reagents

-

Furan-2-carboxamidine hydrochloride (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Sodium Ethoxide (NaOEt) or Potassium Carbonate (K2CO3)

-

Ethanol (Anhydrous)

Step-by-Step Methodology

-

Preparation of Amidine Base: Dissolve furan-2-carboxamidine hydrochloride (10 mmol) in anhydrous ethanol (20 mL). Add NaOEt (10 mmol) and stir for 15 minutes at room temperature to liberate the free amidine.

-

Condensation: Add acetylacetone (11 mmol) dropwise to the stirred solution.

-

Cyclization: Heat the reaction mixture to reflux (78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Work-up: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Dry the organic layer over anhydrous

. -

Isolation: Concentrate and recrystallize from ethanol/water to yield the target pyrimidine as a crystalline solid.

Validation Check:

-

1H NMR (CDCl3): Look for the characteristic furan protons (dd at ~7.6, d at ~7.2, dd at ~6.5 ppm) and the pyrimidine C5-H singlet (~6.9 ppm) alongside the methyl singlets.

References

-

Adenosine A2A Antagonists (Preladenant)

- Title: Metabolites of the Pyrimidine Amine Preladenant as Adenosine A2a Receptor Antagonists.

- Source: National Institutes of Health (NIH) / Merck Sharp & Dohme Corp.

-

URL:[Link]

-

Furan Metabolic Toxicity

-

Antimicrobial Activity

- Title: Pyrimidine containing furanose derivative having antifungal, antioxidant, and anticancer activity.

- Source: Beni-Suef University Journal of Basic and Applied Sciences (PMC).

-

URL:[Link]

-

Kinase Inhibitor Design (EGFR)

- Title: Design, Synthesis, and Molecular Profiling of Pyrimidine‐Furan Deriv

- Source: ResearchG

-

URL:[Link]

Sources

- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Strategic Utilization of 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic Acid in Medicinal Chemistry

[1]

Executive Summary & Scaffold Analysis

5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid (CAS: 1240598-80-4) represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors (e.g., EGFR, CDK) and adenosine receptor antagonists (A2A/A2B).[1] Its value lies in its orthogonal reactivity profile , allowing medicinal chemists to sequentially functionalize three distinct vectors without protecting group manipulation.

This Application Note details the chemoselective exploitation of this scaffold, moving beyond simple characterization to practical, high-yield synthetic workflows.

The Reactivity Triad

The molecule presents three functional handles with distinct activation energies:[1]

-

C-4 Carboxylic Acid: The most reactive handle.[1] Amenable to amidation, esterification, or Curtius rearrangement. It serves as the primary vector for solubility-enhancing groups or peptidomimetic chains.[1]

-

C-5 Bromide: A deactivated heteroaryl halide.[1] It requires transition-metal catalysis (Pd/Ni) for functionalization.[1] It is stable to standard nucleophilic attacks at the C-4 position, ensuring chemoselectivity.[1]

-

C-2 Furan: A latent 1,4-dicarbonyl equivalent.[1] While often used as a lipophilic pharmacophore, it can also undergo Diels-Alder cycloadditions or oxidative ring-openings to access novel aliphatic spacers.[1]

Figure 1: Orthogonal reactivity map of the scaffold, dictating the logical order of operations.[1]

Critical Handling & Stability Data

-

Physical State: Off-white to pale yellow solid.[1]

-

Solubility: High in DMSO, DMF; Moderate in MeOH; Low in non-polar solvents (DCM/Hexanes) due to the zwitterionic potential of the acid/pyrimidine nitrogen.

-

Stability:

-

Acid Sensitivity: The furan ring is susceptible to acid-catalyzed hydrolysis/polymerization.[1] Avoid strong mineral acids (HCl/H2SO4) during workup. Use mild organic acids (Acetic/Formic) or buffered aqueous solutions.

-

Light Sensitivity: Brominated pyrimidines can undergo slow photodebromination. Store in amber vials at 2-8°C.

-

Synthetic Application Protocols

Protocol A: Chemoselective Amidation (C-4 Vector)

Objective: Functionalize the carboxylic acid without affecting the C-5 bromide or opening the furan ring.[1] Challenge: The electron-deficient pyrimidine ring makes the carboxylic acid less nucleophilic, while the furan is acid-sensitive.[1] Standard SOCl2 (thionyl chloride) activation is discouraged due to HCl generation which may degrade the furan.

Recommended Method: HATU-mediated coupling.[1]

Materials

-

Substrate: 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid (1.0 eq)[1]

-

Amine Partner: Primary or secondary amine (1.1 eq)[1]

-

Coupling Agent: HATU (1.2 eq)[1]

-

Base: DIPEA (3.0 eq)[1]

-

Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step Procedure

-

Activation: Charge a flame-dried reaction vial with the carboxylic acid substrate and HATU. Purge with nitrogen.

-

Solvation: Add anhydrous DMF. Stir at room temperature for 5 minutes. The solution should be clear to slightly yellow.

-

Base Addition: Add DIPEA dropwise. Note: A slight color change (darkening) is normal.

-

Amine Addition: Add the amine partner. If the amine is a hydrochloride salt, increase DIPEA to 4.0 eq.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target mass: M+Amine-H2O).[1]

-

Checkpoint: The bromide signal (M and M+2 pattern) must remain intact.

-

-

Workup (Furan-Safe):

-

Dilute reaction mixture with EtOAc.

-

Wash with saturated NH4Cl (mildly acidic, pH ~5-6) instead of HCl.

-

Wash with 5% LiCl solution (to remove DMF).

-

Dry over Na2SO4 and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Palladium-Catalyzed Cross-Coupling (C-5 Vector)

Objective: Install a biaryl or vinyl group at the C-5 position after C-4 functionalization.[1] Mechanism: Suzuki-Miyaura Coupling.[1] Key Insight: The C-5 position is sterically crowded by the C-4 substituent (especially if a bulky amide is formed).[1] Ligand choice is critical.

Materials

-

Substrate: C-4 Amide derivative (from Protocol A) (1.0 eq)

-

Boronic Acid/Ester: Aryl or Heteroaryl boronate (1.5 eq)[1]

-

Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or Pd2(dba)3/XPhos (for difficult substrates)

-

Base: K2CO3 (2.0 M aqueous, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure

-

Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes. Oxygen is the enemy of the furan ring (oxidative degradation) and the catalyst.

-

Assembly: In a microwave vial, combine the substrate, boronic acid, and Pd catalyst.

-

Solvent Addition: Add degassed dioxane and aqueous K2CO3.

-

Reaction: Seal and heat to 90°C (oil bath) or 100°C (microwave, 30 min).

-

Note: Microwave heating is preferred to minimize thermal exposure of the furan ring.

-

-

Workup: Filter through a Celite pad to remove Pd black. Rinse with EtOAc.

-

Scavenging: If residual Pd is a concern for biological assays, treat the organic phase with a thiourea-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.

Advanced Workflow: Library Generation

The following workflow illustrates how to use this scaffold to generate a focused library of kinase inhibitors.

Figure 2: Sequential diversification workflow for parallel medicinal chemistry.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Furan Decomposition | Acidic workup or excessive heat/O2.[1] | Switch to sat. NH4Cl workup. Degass solvents thoroughly. Use microwave heating (shorter time). |

| Low Yield (Amidation) | Steric hindrance at C-4 or poor solubility.[1] | Switch solvent to NMP. Increase temperature to 50°C. Use HOAt additive with HATU. |

| Debromination (Step 2) | Protodehalogenation (hydride source present). | Use anhydrous conditions for the organic portion. Avoid alcohols as co-solvents in the Suzuki step. |

| Pd Removal | Pyrimidine nitrogens coordinating Pd. | Use metal scavengers (SiliaMetS®) or wash with aqueous sodium diethyldithiocarbamate. |

References

-

Key Organics. (2025). 5-Bromo-2-(2-furyl)pyrimidine Product Sheet. Retrieved from

-

UCLA Chemistry. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Discusses regioselectivity in pyrimidine functionalization. Retrieved from

-

BenchChem. (2025).[2] The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry. Overview of pyrimidine privileged structures. Retrieved from

-

PubChem. (2025).[3] 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid Compound Summary. CID 66302661.[4] Retrieved from

-

Journal of Medicinal Chemistry. (2006). Furan-2-ylmethylene Thiazolidinediones as Novel PI3K Inhibitors. Discusses furan as a pharmacophore.[5] Retrieved from

Sources

- 1. 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-bromo-N-ethyl-2-(furan-2-yl)pyrimidin-4-amine | C10H10BrN3O | CID 66302661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orientjchem.org [orientjchem.org]

"amide bond formation with 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid"

Application Note & Protocol

Topic: Amide Bond Formation with 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed guide for the synthesis of amides using 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. Amide bond formation is a cornerstone reaction in the development of new chemical entities, and the unique electronic properties of this particular carboxylic acid necessitate a carefully optimized approach.[1][2] This guide delves into the underlying chemical principles, compares common coupling methodologies, and provides two robust, step-by-step protocols using modern (HATU) and classic (EDC/HOBt) reagent systems. We further include troubleshooting advice and data presentation to empower researchers to successfully synthesize a diverse range of amide derivatives from this valuable scaffold.

Introduction and Scientific Background

The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous clinically approved drugs, particularly kinase inhibitors.[3] The specific substrate, 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid, combines several key features: an electron-deficient pyrimidine ring, an electron-rich furan moiety, and a bromine atom that serves as a valuable handle for further functionalization via cross-coupling reactions. The formation of an amide bond at the C4-position is a critical step in elaborating this core into libraries of potential drug candidates.

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions.[4] Therefore, the reaction must be mediated by coupling reagents that activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is paramount to achieving high yields, minimizing side reactions, and preserving chiral integrity if applicable.

This guide will focus on two of the most reliable and widely adopted methods for amide bond formation:

-

Uronium/Aminium Salt-Based Coupling: Utilizing reagents like HATU, which are known for their high efficiency and rapid reaction times.[5][6][7]

-

Carbodiimide-Based Coupling: Employing classic reagents like EDC in conjunction with additives such as HOBt to enhance efficiency and suppress side reactions.[8][9][10]

Chemical Principles and Reaction Mechanisms

The fundamental principle of all amide coupling reactions is the activation of the carboxyl group to form a reactive intermediate susceptible to nucleophilic attack by an amine.

Mechanism 1: HATU-Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt-based coupling reagent. The reaction requires a non-nucleophilic base, typically Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.

The mechanism proceeds as follows:

-

The carboxylate anion attacks the electrophilic carbon of HATU.

-

This forms a highly reactive OAt-active ester intermediate.

-

The amine then rapidly and irreversibly attacks the active ester to form the stable amide bond, releasing the HOAt byproduct.[11]

This pathway is highly efficient and minimizes the risk of racemization for chiral substrates.[7]

Mechanism 2: EDC/HOBt-Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids.[9]

The mechanism involves:

-

The carboxylic acid adds across one of the C=N double bonds of EDC to form a highly reactive O-acylisourea intermediate.[8][12]

-

This intermediate is susceptible to nucleophilic attack by the amine to form the amide. However, it can also undergo an intramolecular rearrangement to a stable, unreactive N-acylurea, which terminates the reaction and lowers the yield.[8]

-

To prevent this side reaction, an additive like HOBt (1-Hydroxybenzotriazole) is included. HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine, ensuring efficient amide formation.[5][6][8]

Experimental Design and Protocols

The following section outlines the general workflow for amide bond formation and provides specific, detailed protocols.

General Experimental Workflow

Protocol A: High-Efficiency Coupling using HATU

This protocol is recommended for its speed, high yields, and suitability for a wide range of amines, including those that are less reactive.

Materials:

-

5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid

-

Amine (1.0 eq)

-

HATU (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, Brine, MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

-

Add the desired amine (1.0 eq) to the solution.

-

Add HATU (1.2 eq) to the stirred solution.

-

Finally, add DIPEA (3.0 eq) dropwise. The reaction may slightly warm up.

-

Stir the reaction at room temperature (20-25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. Reactions are often complete within 1-4 hours.

-

Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol gradient) to afford the desired amide.

Protocol B: Cost-Effective Coupling using EDC/HOBt

This protocol is a reliable and more economical alternative, particularly for large-scale synthesis.

Materials:

-

5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid

-

Amine (1.0 eq)

-

EDC·HCl (1.5 eq)

-

HOBt (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (Et₃N) or DIPEA (1.5 eq, if amine is provided as a salt)

-

Standard workup and purification reagents

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

-

Add the amine (1.0 eq) to the solution. If the amine is an HCl or other salt, add a non-nucleophilic base like Et₃N or DIPEA (1.5 eq) at this stage.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.5 eq) portion-wise over 5 minutes, ensuring the temperature remains low.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Workup: The workup procedure is identical to that described in Protocol A. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[6]

-

Purification: Purify the crude product by flash column chromatography as described in Protocol A.

Data Summary and Reagent Selection

The choice between HATU and EDC/HOBt often depends on the specific amine substrate, project budget, and desired reaction time.

| Parameter | Protocol A (HATU) | Protocol B (EDC/HOBt) | Rationale & Remarks |

| Coupling Reagent | HATU | EDC·HCl | HATU is more reactive and often gives cleaner, faster reactions.[6] EDC is more cost-effective. |

| Additive | None required | HOBt (or similar) | HOBt is crucial with EDC to prevent N-acylurea formation and potential racemization.[7][8] |

| Base | DIPEA (non-nucleophilic) | None (unless amine is a salt) | DIPEA is required to deprotonate the carboxylic acid for the HATU mechanism.[11] |

| Equivalents (Acid:Amine:Reagent) | 1 : 1 : 1.2 | 1 : 1 : 1.5 | A slight excess of coupling reagents ensures full conversion of the limiting reactant. |

| Reaction Time | 1 - 4 hours | 12 - 24 hours | HATU reactions are significantly faster. |

| Pros | High yield, fast, reliable for hindered/unreactive amines. | Economical, widely available, water-soluble byproducts. | Choose based on substrate reactivity and scale. |

| Cons | Higher cost, can react with unprotected N-termini if used in large excess.[7] | Slower, potential for side reactions without HOBt, less effective for very hindered substrates. | Both methods are well-established and reliable. |

Troubleshooting and Optimization

-

Low or No Conversion:

-

Check Reagents: Ensure all reagents, especially coupling agents and anhydrous solvents, are not degraded. HATU and EDC are moisture-sensitive.

-

Increase Temperature: For particularly unreactive or sterically hindered amines, gentle heating (e.g., 40-50 °C) may be required.[13]

-

Switch Reagent: If an EDC/HOBt reaction stalls, switching to the more powerful HATU system may be beneficial.

-

-

Formation of Side Products:

-

N-acylurea Formation (EDC): This indicates insufficient HOBt or that the HOBt is not effectively intercepting the O-acylisourea. Ensure HOBt is added and is of good quality.

-

Multiple Acylations: If the amine substrate has multiple nucleophilic sites, consider using protecting groups.

-

-

Difficult Purification:

-

EDC Byproduct: The dicyclohexylurea (DCU) byproduct from the related reagent DCC is insoluble and can be filtered off, but the dimethylaminopropyl urea from EDC is water-soluble and should be removed by acidic washes (e.g., 1M HCl or 5% citric acid).[6]

-

Base Removal: Ensure thorough aqueous washes are performed to remove residual DIPEA or Et₃N, which can interfere with chromatography.

-

Conclusion

The formation of amides from 5-Bromo-2-(furan-2-yl)pyrimidine-4-carboxylic acid is a readily achievable transformation critical for synthetic and medicinal chemistry programs. By selecting an appropriate coupling strategy, such as the rapid and efficient HATU-mediated protocol or the robust and economical EDC/HOBt method, researchers can reliably access a wide array of amide derivatives. Careful execution of the protocols provided, along with diligent reaction monitoring and purification, will ensure successful outcomes.

References

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. [Link]

-

Wikipedia. (2024). Carbodiimide. Wikipedia. [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec. [Link]

-

Oreate AI. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision. Oreate AI Blog. [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

-

Kates, S. A., et al. (1994). O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU): a more reactive coupling reagent. Letters in Peptide Science. [Link]

-

Common Organic Chemistry. Amine to Amide (HATU) Mechanism. Common Organic Chemistry. [Link]

-

Kumar, A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Tzani, A., et al. (2022). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal. [Link]

-

HepatoChem. (2016). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Royal Society of Chemistry. (2018). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]

-

Chen, Y., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. MDPI. [Link]

-

Dunetz, J. R., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]

-

Dunetz, J. R., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

-

Katritzky, A. R., et al. (1979). Heterocycles in organic synthesis. Part 17. Conversion of primary amines into bromides and chlorides. ResearchGate. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

Sothier, M., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. [Link]

-

D'Amaral, M. C., et al. (2020). A straightforward method for the direct synthesis of amides from amines and carboxylic acids without exclusion of air or moisture using diphenylsilane with N-methylpyrrolidine. Green Chemistry. [Link]

-

Sabatini, M. T., et al. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

-

PubChem. 5-Bromo-2-methylpyrimidine-4-carboxylic acid. PubChem. [Link]

-

Ghorab, M. M., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. Beilstein Journal of Organic Chemistry. [Link]

-

Sabatini, M. (2018). Synthesis of amides using boron catalysts. UCL Discovery. [Link]

-

Jones, T. D., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

Sources

- 1. helios.eie.gr [helios.eie.gr]

- 2. hepatochem.com [hepatochem.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. static1.squarespace.com [static1.squarespace.com]